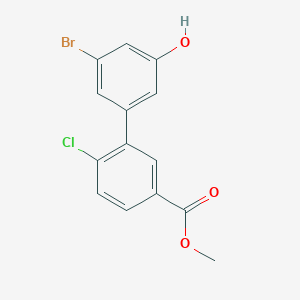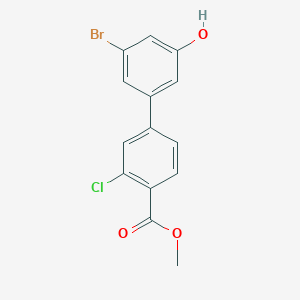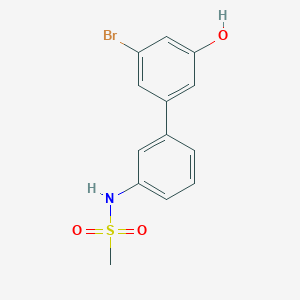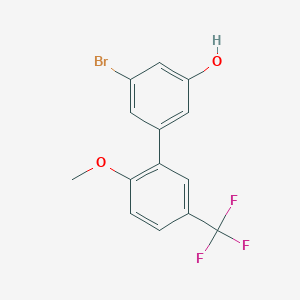
3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
Übersicht
Beschreibung
3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (3-BPCP) is a phenolic compound that has been studied for its potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. It is a small molecule that has been synthesized in several ways and has a wide range of biological activities. 3-BPCP has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4) and as an agonist of the serotonin receptor 5-HT2A. It has also been studied for its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2).
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4) and as an agonist of the serotonin receptor 5-HT2A. It has also been studied for its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential to act as an inhibitor of the enzyme 5-lipoxygenase (5-LOX) and as an inhibitor of the enzyme glutathione transferase (GST).
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as an inhibitor of the enzyme phosphodiesterase 4 (PDE4) by binding to the active site of the enzyme and preventing its activity. It is also believed that 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% acts as an agonist of the serotonin receptor 5-HT2A by binding to the receptor and activating it. In addition, 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is believed to modulate the activity of the enzyme cyclooxygenase-2 (COX-2) by binding to the enzyme and inhibiting its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% are not fully understood. However, it has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4) and to act as an agonist of the serotonin receptor 5-HT2A. In addition, 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been shown to modulate the activity of the enzyme cyclooxygenase-2 (COX-2). It has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX) and to inhibit the activity of the enzyme glutathione transferase (GST).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in lab experiments include its ability to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), its ability to act as an agonist of the serotonin receptor 5-HT2A, and its ability to modulate the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized in several ways and is a small molecule, which makes it easier to work with in lab experiments.
The limitations of using 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% in lab experiments include its potential toxicity, as it has been shown to be toxic to cells in some studies. In addition, the mechanism of action of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
The future directions of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% research include further investigation into its potential as an inhibitor of the enzyme phosphodiesterase 4 (PDE4), its potential as an agonist of the serotonin receptor 5-HT2A, and its potential to modulate the activity of the enzyme cyclooxygenase-2 (COX-2). In addition, further research into its potential to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX) and to inhibit the activity of the enzyme glutathione transferase (GST) should be conducted. Finally, further research into the mechanism of action of 3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% should be conducted in order to better understand its effects on biochemical and physiological processes.
Synthesemethoden
3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized in several ways. It can be synthesized from the reaction of 3-bromo-5-hydroxybenzaldehyde and 3-pyrrolidinylcarbonylhydrazine, followed by a condensation reaction with phenol. This reaction produces a mixture of 3-bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol and 3-bromo-5-(3-pyrrolidinylcarbonylphenyl)benzaldehyde. It can also be synthesized from the reaction of 3-bromo-5-hydroxybenzaldehyde and 3-pyrrolidinylcarbonylhydrazine, followed by a condensation reaction with benzaldehyde. This reaction produces a mixture of 3-bromo-5-(3-pyrrolidinylcarbonylphenyl)benzaldehyde and 3-bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol.
Eigenschaften
IUPAC Name |
[3-(3-bromo-5-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-15-9-14(10-16(20)11-15)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZSRXDVIOIVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686480 | |
| Record name | (3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1262003-51-9 | |
| Record name | (3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



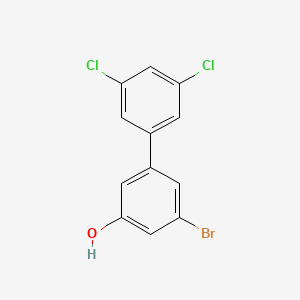
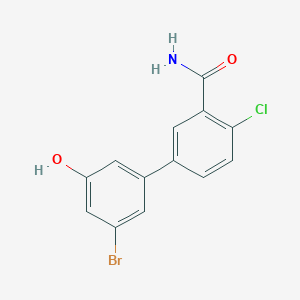


![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)

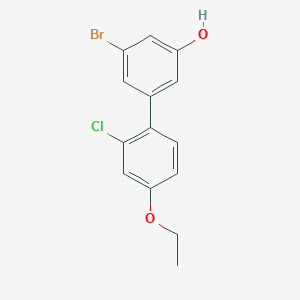
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
